

Comprehensive Spectral Analysis of cis-3-Hexenyl Levulinate: A Multi-Modal Technical Guide

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Compound of Interest

Compound Name:	<i>cis-3-Hexenyl levulinate</i>
CAS No.:	85554-70-7
Cat. No.:	B1629231

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Executive Summary & Chemical Identity

cis-3-Hexenyl levulinate (also known as (Z)-3-hexenyl 4-oxopentanoate) is a high-value ester utilized in the flavor and fragrance industry for its unique "green" profile, blending the grassy, fresh notes of cis-3-hexenol ("Leaf Alcohol") with the fruity, caramel-like undertones of levulinic acid. Beyond its organoleptic properties, it serves as a model compound for studying the spectral behavior of unconjugated en-esters.

This guide provides a rigorous analysis of its spectral signature, synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.^[1] The structural elucidation relies on first-principles assignment derived from high-purity precursors, offering a self-validating framework for identification.

Chemical Profile



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Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral data integrity, the analyte must be free of isomeric impurities (e.g., trans-2-hexenyl rearrangement products). The following protocol utilizes a Steglich esterification, favored for its mild conditions that preserve the cis-alkene geometry.

Synthesis Workflow (Steglich Esterification)

Reaction:

Protocol:

- Reagents: Dissolve Levulinic acid (1.0 eq) and cis-3-hexenol (1.1 eq) in anhydrous Dichloromethane (DCM).
- Catalyst: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.
- Coupling: Cool to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dropwise.
- Incubation: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.
- Workup: Filter off the precipitated Dicyclohexylurea (DCU). Wash filtrate with 0.5N HCl, saturated _____, and brine.

- Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane:Ethyl Acetate 9:1).

Workflow Visualization



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Figure 1: Step-by-step synthesis workflow ensuring retention of cis-geometry.

Nuclear Magnetic Resonance (NMR) Analysis[1][2] [10][11][12]

The NMR spectrum of **cis-3-hexenyl levulinate** is distinct due to the coupling of the "green" alcohol chain with the levulinate backbone. Assignments are based on chemical shift additivity rules and validated against analogous esters (e.g., cis-3-hexenyl acetate).

H NMR Data (500 MHz,)

The spectrum is divided into two domains: the Levulinate Core (A) and the Hexenyl Chain (B).



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C NMR Data (125 MHz,)



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Mass Spectrometry (MS) Analysis[1][10][12][13][14]

The fragmentation pattern under Electron Ionization (EI, 70 eV) is governed by two competing pathways: cleavage of the levulinate moiety and fragmentation of the unsaturated alkyl chain.

Fragmentation Pathway Logic

- Molecular Ion (): m/z 198 (Typically weak or invisible).
- Acylium Ion Formation (

-cleavage): The bond between the levulinate carbonyls and the central ethyl chain is labile, but the most prominent cleavage is the loss of the alkoxy group.

- Levulinoyl Cation: Cleavage of the ester bond yields the stable acylium ion of the acid part.
 - .
- McLafferty Rearrangement (Ester): Not primary due to chain length, but "Levulinate" specific rearrangement often yields m/z 43 () as the base peak.
- Hydrocarbon Fragments: The hexenyl chain fragments characteristically.
 - (m/z 83) and (m/z 82).

Key Diagnostic Ions



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Fragmentation Diagram[13]



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Figure 2: Primary fragmentation pathways identifying the levulinate head and hexenyl tail.

Infrared Spectroscopy (IR) Analysis[1][12]

IR analysis provides a quick "fingerprint" confirmation of the functional groups. The key feature is the presence of two distinct carbonyl signals.



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Expert Insight: In many esters, the carbonyls overlap. However, in levulinates, the ketone and ester carbonyls are chemically distinct enough to often appear as a split peak or a broadened doublet around 1720-1740

References

- National Institute of Standards and Technology (NIST). **cis-3-Hexenyl levulinate** Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[2] [[Link](#)][2]
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Sources

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